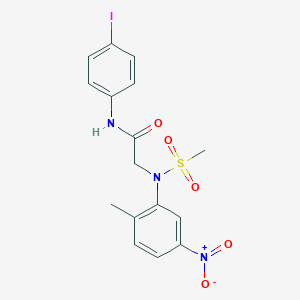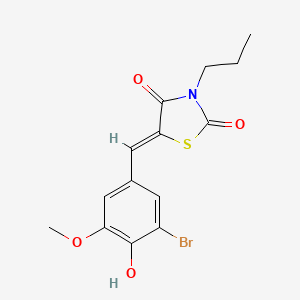![molecular formula C22H29N3O3S B4746940 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4746940.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide
Vue d'ensemble
Description
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as MPAP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP was first synthesized in the early 2000s and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide involves the inhibition of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide increases the levels of dopamine in the brain, which may have therapeutic implications for the treatment of Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects
In addition to its effects on dopamine levels, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to have antioxidant effects, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is its specificity for MAO-B inhibition, which allows researchers to study the effects of dopamine specifically. One limitation of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is its potential for toxicity at high doses, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. One direction is the development of more potent and selective MAO-B inhibitors based on the structure of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. Another direction is the study of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide in combination with other drugs for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, the anti-inflammatory and antioxidant effects of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide may have implications for the treatment of other diseases, such as Alzheimer's disease and cancer.
Applications De Recherche Scientifique
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and addiction. In neuroscience, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In psychiatry, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has been studied for its potential to treat depression, anxiety, and addiction. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-29(27,28)25(21-8-3-2-4-9-21)18-19-10-12-20(13-11-19)22(26)23-14-7-17-24-15-5-6-16-24/h2-4,8-13H,5-7,14-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHMKJYICWOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCCN2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4746863.png)
![3-[(2-chlorobenzyl)thio]-5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4746869.png)
![3-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4746880.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide](/img/structure/B4746887.png)
![1-benzyl-2-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4746892.png)
![ethyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4746893.png)
![3-bromo-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4746898.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4746909.png)
![5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4746923.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4746926.png)

![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)
![2-({3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4746945.png)